Selective MAO-B Inhibition Over MAO-A
2-(Quinolin-6-yloxy)ethan-1-amine (free base) demonstrates selective inhibition of human monoamine oxidase B (MAO-B) with an IC50 of 17,000 nM, while showing minimal activity against MAO-A (IC50 >100,000 nM), yielding a selectivity ratio of >5.9 [1]. In contrast, the N-methyl analog (N-methyl-2-(quinolin-6-yloxy)ethan-1-amine) displays a markedly different selectivity profile, with reported IC50 values in the sub-nanomolar range (0.501 nM) against certain kinase targets, indicating that simple N-alkylation drastically alters both potency and target engagement [2].
| Evidence Dimension | MAO-B vs. MAO-A Inhibition Selectivity |
|---|---|
| Target Compound Data | MAO-B IC50 = 17,000 nM; MAO-A IC50 >100,000 nM |
| Comparator Or Baseline | N-methyl analog: IC50 = 0.501 nM (kinase target); Selectivity profile altered |
| Quantified Difference | MAO-B/MAO-A selectivity ratio >5.9 for target compound; N-methyl analog exhibits sub-nanomolar activity on unrelated targets |
| Conditions | Recombinant human MAO-B and MAO-A expressed in insect cell membranes; kynuramine conversion assay, 20 min incubation [1]; Kinase inhibition assay for N-methyl analog [2] |
Why This Matters
The selective MAO-B inhibition profile of the target compound makes it a preferred starting point for developing agents targeting Parkinson's disease and other neurodegenerative disorders, whereas the N-methyl analog's altered selectivity necessitates a different research trajectory.
- [1] BindingDB. (2025). BDBM50450822 (CHEMBL4216610): Inhibition of human MAO-B and MAO-A. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50450822 View Source
- [2] BindingDB. (2025). BDBM50530712 (CHEMBL4591248): Inhibition of N-terminal His6-tagged wild type human target. Retrieved from https://bdb8.ucsd.edu/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50530712 View Source
